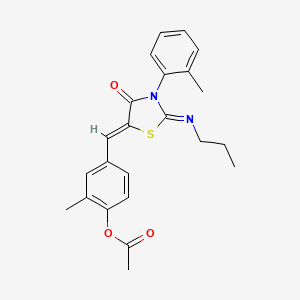

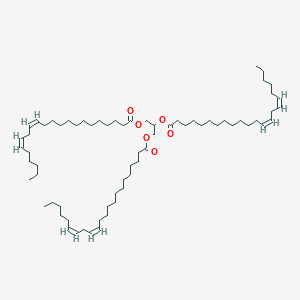

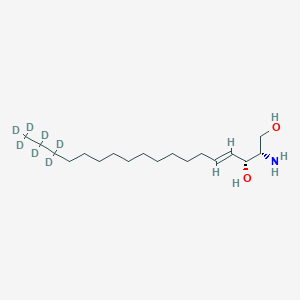

![molecular formula C22H21ClN4O5 B3026260 7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)

7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

Overview

Description

ABC99 is a selective irreversible inhibitor of the Wnt-deacylating enzyme known as NOTUM. It is an N-hydroxyhydantoin carbamate that has shown excellent selectivity across the serine hydrolase family. ABC99 is primarily used in scientific research to study the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration .

Scientific Research Applications

ABC99 has a wide range of scientific research applications, including:

Chemistry: Used to study the Wnt signaling pathway and its role in various chemical processes.

Biology: Employed in research to understand the molecular mechanisms of cell proliferation, differentiation, and migration.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to the Wnt signaling pathway, such as cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway

Mechanism of Action

Target of Action

ABC99 primarily targets the Wnt-deacylating enzyme NOTUM . NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling .

Mode of Action

ABC99 acts as a selective inhibitor of NOTUM . It inhibits NOTUM’s serine hydrolase activity, which is responsible for the removal of an essential palmitoleate group from Wnt proteins . By inhibiting NOTUM, ABC99 prevents the suppression of Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by ABC99 is the Wnt signaling pathway . Wnt proteins play key roles in adult stem cell biology and embryonic development . They initiate signaling by binding to cell surface receptors, triggering intracellular signaling cascades that result in both biochemical and transcriptional changes within the cell .

Result of Action

The primary result of ABC99’s action is the preservation of Wnt3A signaling in the presence of NOTUM . This can have significant implications in disease models where NOTUM overactivity is an underlying cause .

Future Directions

Biochemical Analysis

Biochemical Properties

ABC99 plays a crucial role in biochemical reactions, particularly as an inhibitor of the Wnt-deacylating enzyme NOTUM. This enzyme is responsible for the removal of an essential palmitoleate group from Wnt proteins, which is critical for their signaling function. ABC99 inhibits NOTUM with an IC50 of 13 nM, thereby preserving Wnt3A signaling in the presence of NOTUM . The interaction between ABC99 and NOTUM is highly specific, involving binding interactions that inhibit the enzyme’s activity.

Cellular Effects

ABC99 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting NOTUM, ABC99 enhances Wnt signaling, which is vital for cell proliferation, differentiation, and migration. This compound has been shown to affect the expression of genes involved in these processes, thereby modulating cellular functions. In particular, ABC99’s impact on Wnt signaling pathways can lead to changes in cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of ABC99 involves its binding to the active site of NOTUM, thereby preventing the enzyme from deacylating Wnt proteins. This inhibition is irreversible and highly potent, ensuring sustained activation of Wnt signaling pathways. ABC99’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity and leading to downstream effects on gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ABC99 have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that ABC99 maintains its inhibitory effects on NOTUM, leading to sustained activation of Wnt signaling pathways. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

ABC99 is synthesized through a series of chemical reactions involving the formation of an N-hydroxyhydantoin carbamate structure. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to achieve the desired product. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

The industrial production of ABC99 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand for research purposes .

Chemical Reactions Analysis

Types of Reactions

ABC99 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: ABC99 can be reduced using appropriate reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents used in the reactions involving ABC99 include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of ABC99 include various oxidation and reduction products, as well as substituted derivatives.

Comparison with Similar Compounds

ABC99 is unique in its selective and irreversible inhibition of the NOTUM enzyme. Similar compounds include other inhibitors of the Wnt signaling pathway, such as:

YW2036: An inhibitor of the Wnt signaling pathway.

FIDAS-3: A potent Wnt inhibitor with anticancer activities.

Miclxin: A novel MIC60 inhibitor that induces apoptosis through mitochondrial stress in mutant tumor cells via β-catenin.

BML-284 hydrochloride: A potent, selective Wnt canonical signaling activator and tubulin polymerization inhibitor

ABC99 stands out due to its high selectivity and irreversible inhibition, making it a valuable tool in scientific research for studying the Wnt signaling pathway and its associated cellular processes.

Properties

IUPAC Name |

[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZCETZTBBQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

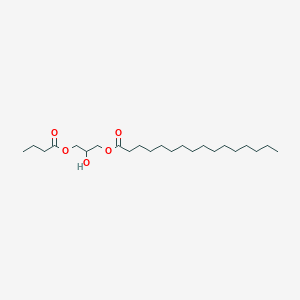

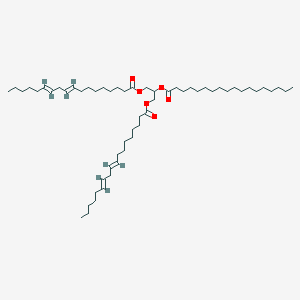

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

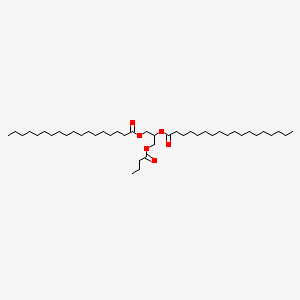

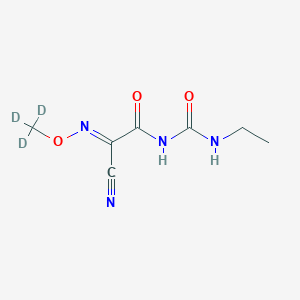

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

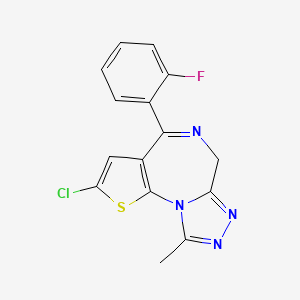

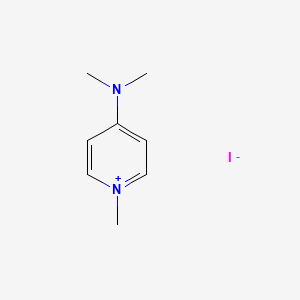

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)